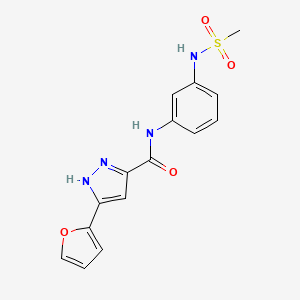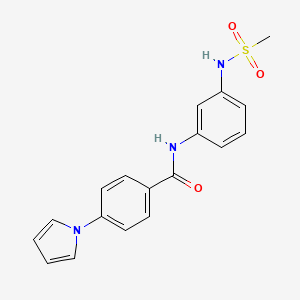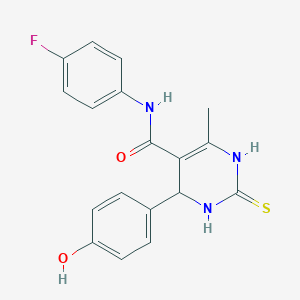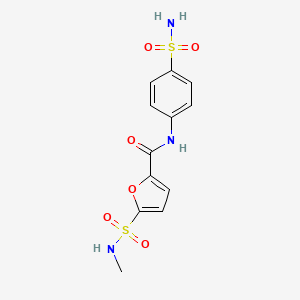![molecular formula C19H19N3O2 B6577627 3-(4-methoxyphenyl)-N-[4-(1H-pyrazol-3-yl)phenyl]propanamide CAS No. 1210937-53-3](/img/structure/B6577627.png)
3-(4-methoxyphenyl)-N-[4-(1H-pyrazol-3-yl)phenyl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-methoxyphenyl)-N-[4-(1H-pyrazol-3-yl)phenyl]propanamide, commonly known as “MPA”, is an organic compound belonging to the class of heterocyclic compounds. It is a white solid, and is insoluble in water. MPA is used in a variety of research applications, including synthesis of other compounds, as a reagent in various reactions, and as a biological probe.
作用機序
The mechanism of action of MPA is not fully understood. However, it is believed that MPA acts as an inhibitor of various enzymes, including cyclooxygenases and lipoxygenases. Additionally, it has been suggested that MPA may act as an inhibitor of the transcription factor NF-κB, which is involved in the regulation of inflammation, immunity, and apoptosis.
Biochemical and Physiological Effects
The biochemical and physiological effects of MPA are not fully understood. However, it has been suggested that MPA may have anti-inflammatory, anti-apoptotic, and immunomodulatory effects. Additionally, MPA has been shown to inhibit the production of proinflammatory cytokines, such as TNF-α and IL-6, as well as the production of nitric oxide.
実験室実験の利点と制限
MPA has several advantages for use in laboratory experiments. It is a relatively inexpensive compound and is readily available. Additionally, it is soluble in a variety of organic solvents, making it easy to work with. However, MPA is not soluble in water, which can limit its use in some experiments. Additionally, MPA is a relatively weak inhibitor of some enzymes, which can limit its use in certain experiments.
将来の方向性
There are several potential future directions for research on MPA. For example, further studies are needed to better understand the biochemical and physiological effects of MPA. Additionally, studies are needed to determine the mechanism of action of MPA and to identify potential novel uses for MPA in medicine. Additionally, further studies are needed to identify potential new synthetic routes for the synthesis of MPA. Finally, further studies are needed to identify potential new uses for MPA in scientific research.
合成法
MPA can be synthesized in a variety of ways, including a reaction between 4-methoxyphenylacetic acid and 4-(1H-pyrazol-3-yl)phenylhydrazine. This reaction proceeds via a nucleophilic acyl substitution, and yields MPA in a quantitative yield. Other methods for the synthesis of MPA include the reaction of 4-methoxyphenylacetic acid and 4-(1H-pyrazol-3-yl)phenylhydrazine in dimethylformamide, and the reaction of 4-methoxyphenylacetic acid and 4-(1H-pyrazol-3-yl)phenylhydrazine in the presence of a catalytic amount of sulfuric acid.
科学的研究の応用
MPA has a wide variety of applications in scientific research. It has been used in the synthesis of other compounds, such as 4-methoxy-N-(4-(1H-pyrazol-3-yl)phenyl)benzamide, which is a potential anti-inflammatory agent. MPA has also been used as a reagent in various reactions, such as the synthesis of 4-methoxy-N-(4-(1H-pyrazol-3-yl)phenyl)benzamide. Additionally, MPA has been used as a biological probe in studies of protein-protein interactions and enzyme kinetics.
特性
IUPAC Name |
3-(4-methoxyphenyl)-N-[4-(1H-pyrazol-5-yl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-24-17-9-2-14(3-10-17)4-11-19(23)21-16-7-5-15(6-8-16)18-12-13-20-22-18/h2-3,5-10,12-13H,4,11H2,1H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDMBVKQAPKKSPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)C3=CC=NN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-methoxyphenyl)-N-[4-(1H-pyrazol-3-yl)phenyl]propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-methyl-7-[(3-methylphenyl)methyl]-8-[(1-phenylethyl)amino]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6577561.png)

![2-(4-chlorophenoxy)-2-methyl-N-[3-(4-phenylpiperazin-1-yl)propyl]propanamide](/img/structure/B6577573.png)
![N-[4-(adamantan-1-yl)-1,3-thiazol-2-yl]-6-nitro-2-oxo-2H-chromene-3-carboxamide](/img/structure/B6577578.png)
![4-(4-methoxybenzenesulfonyl)-N-{5-[(4-methylphenyl)methyl]-1,3,4-oxadiazol-2-yl}butanamide](/img/structure/B6577586.png)
![2-[2-amino-5-(3-methoxyphenoxy)pyrimidin-4-yl]-5-ethoxyphenol](/img/structure/B6577594.png)
![3,4-difluoro-N-[3-(1H-pyrazol-3-yl)phenyl]benzamide](/img/structure/B6577601.png)
![2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6577605.png)

![5-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-N-methylfuran-2-sulfonamide](/img/structure/B6577621.png)
![N-[4-(1H-pyrazol-3-yl)phenyl]pyridine-2-carboxamide](/img/structure/B6577639.png)